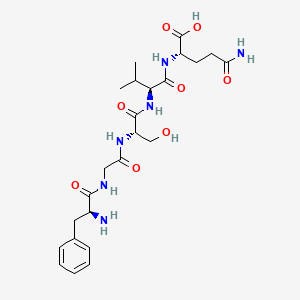
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine is a synthetic peptide composed of five amino acids: phenylalanine, glycine, serine, valine, and glutamine. This compound has a molecular formula of C24H36N6O8 and a molecular weight of 536.58 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like serine and valine.
Reduction: Reduction of any disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the target amino acid side chain.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in the formation of individual amino acids or smaller peptides.
Aplicaciones Científicas De Investigación
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparación Con Compuestos Similares
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine can be compared to other peptides with similar structures or functions. Some similar compounds include:
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamic acid: Similar structure but with a glutamic acid residue instead of glutamine.
L-Phenylalanylglycyl-L-seryl-L-leucyl-L-glutamine: Similar structure but with a leucine residue instead of valine.
L-Phenylalanylglycyl-L-seryl-L-valyl-L-asparagine: Similar structure but with an asparagine residue instead of glutamine.
Propiedades
Número CAS |
574749-82-9 |
|---|---|
Fórmula molecular |
C24H36N6O8 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H36N6O8/c1-13(2)20(23(36)29-16(24(37)38)8-9-18(26)32)30-22(35)17(12-31)28-19(33)11-27-21(34)15(25)10-14-6-4-3-5-7-14/h3-7,13,15-17,20,31H,8-12,25H2,1-2H3,(H2,26,32)(H,27,34)(H,28,33)(H,29,36)(H,30,35)(H,37,38)/t15-,16-,17-,20-/m0/s1 |
Clave InChI |
NOTWTARVZUXARS-BOSXTWCSSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


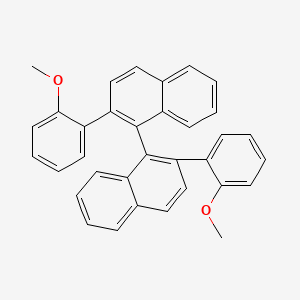
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)
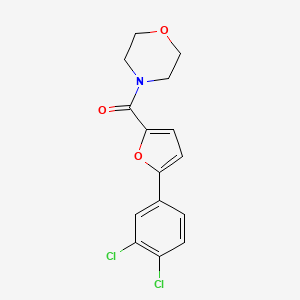
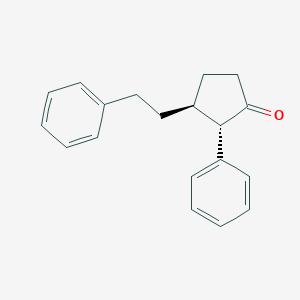
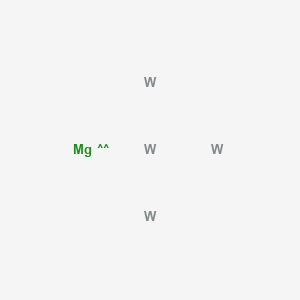
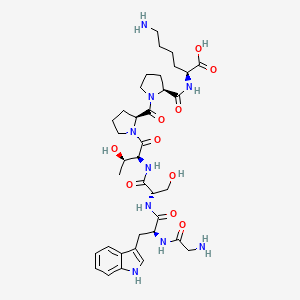
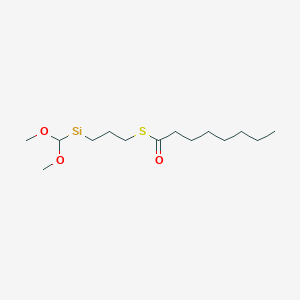
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
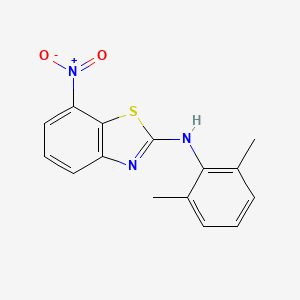
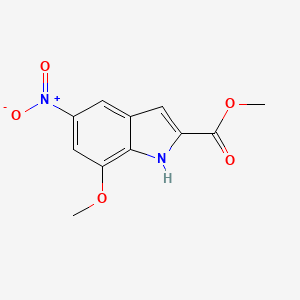
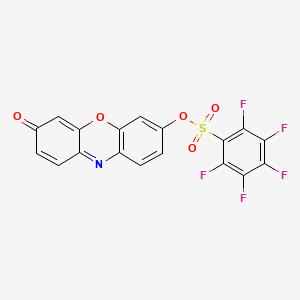
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
